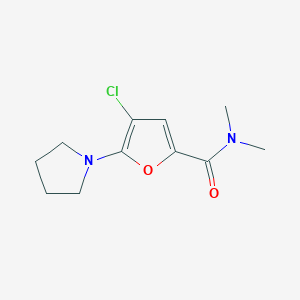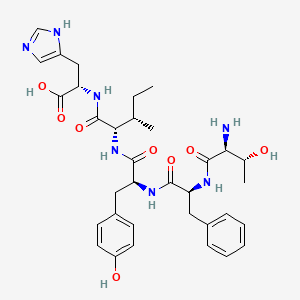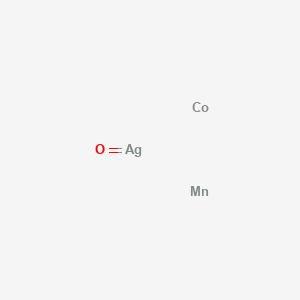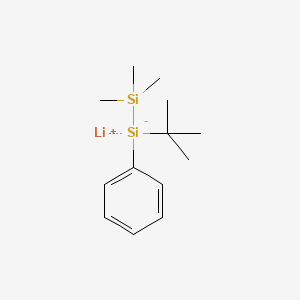![molecular formula C13H14N2O8 B14205949 2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid CAS No. 834860-98-9](/img/structure/B14205949.png)
2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is a complex organic compound with a molecular formula of C14H16N2O8 It is characterized by the presence of a nitrobenzoyl group, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar structural features.
Nitrilotriacetic acid (NTA): Another chelating agent with comparable properties.
Diethylenetriaminepentaacetic acid (DTPA): A compound with extended chelating capabilities.
Uniqueness
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity not found in the other similar compounds.
Eigenschaften
CAS-Nummer |
834860-98-9 |
|---|---|
Molekularformel |
C13H14N2O8 |
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-(4-nitrobenzoyl)oxyethyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N2O8/c16-11(17)7-14(8-12(18)19)5-6-23-13(20)9-1-3-10(4-2-9)15(21)22/h1-4H,5-8H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
HKWOTMOYJLFVAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCN(CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)

![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)



![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
